N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
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Description
N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound that belongs to the class of azetidines and pyrimidines. This compound is characterized by the presence of a methoxybenzoyl group attached to an azetidine ring, which is further connected to a pyrimidin-4-amine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, suggesting that n-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine may also interact with a range of biological targets .
Mode of Action
It is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This suggests that the compound may interact with its targets through similar chemical reactions.
Preparation Methods
The synthesis of N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The final product, N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyr
Properties
IUPAC Name |
(3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-13-4-2-3-11(7-13)15(20)19-8-12(9-19)18-14-5-6-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYPLAMPDDNUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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